Cas no 1092064-02-2 ((1S,2S)-2-((4S)-3H-Dinaphtho2,1-c:1',2'-e-phosphepin-4(5H)-yl)-1,2-diphenylethanamine)

1092064-02-2 structure
Nom du produit:(1S,2S)-2-((4S)-3H-Dinaphtho2,1-c:1',2'-e-phosphepin-4(5H)-yl)-1,2-diphenylethanamine
Numéro CAS:1092064-02-2
Le MF:C36H30NP
Mégawatts:507.603869915009
MDL:MFCD11045437
CID:1035697
PubChem ID:46177749
(1S,2S)-2-((4S)-3H-Dinaphtho2,1-c:1',2'-e-phosphepin-4(5H)-yl)-1,2-diphenylethanamine Propriétés chimiques et physiques
Nom et identifiant
-
- (1S,2S)-2-((4S)-3H-Diphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethamine
- (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]-phosphepin-4(5H)-yl)-1,2-diphenylethanamine
- (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine
- (1S,2S)-2-[(4R,11BS)-3,5-DIHYDRO-4H-DINAPHTHO[2,1-C:1',2'-E]PHOSPHEPIN-4-YL]-1,2-DIPHENYLETHANAMINE
- (1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine
- CS-W011492
- (1S,2S)-2-[(4r,11Bs)-3,5-dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine,min. 97%
- 1092064-02-2
- DTXSID90673020
- A895138
- (1S,2S)-2-((4R)-3,5-dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1,2-diphenylethan-1-amine
- (1S,2S)-2-(3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1,2-diphenylethan-1-amine
- (1S,2S)-2-[(4R,11bS)-3H-dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl]-1,2-diphenylethylamine, kanata purity
- (1S,2S)-2-[(4R,11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, min. 97%
- (1S,2S)-1,2-diphenyl-2-{13-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl}ethanamine
- (1S,2S)-2-[(4R,11bS)-3H-dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl]-1,2-diphenylethylamine
- SCHEMBL666923
- (1S,2S)-2-((4S)-3H-Dinaphtho2,1-c:1',2'-e-phosphepin-4(5H)-yl)-1,2-diphenylethanamine
-
- MDL: MFCD11045437
- Piscine à noyau: InChI=1S/C36H30NP/c37-35(27-13-3-1-4-14-27)36(28-15-5-2-6-16-28)38-23-29-21-19-25-11-7-9-17-31(25)33(29)34-30(24-38)22-20-26-12-8-10-18-32(26)34/h1-22,35-36H,23-24,37H2/t35-,36-/m0/s1
- La clé Inchi: YHBAPPMVVCHAQC-ZPGRZCPFSA-N
- Sourire: C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)P3CC4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)C3)N
Propriétés calculées
- Qualité précise: 507.21200
- Masse isotopique unique: 507.211586959g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 4
- Complexité: 714
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 7.2
- Surface topologique des pôles: 26Ų
Propriétés expérimentales
- Point d'ébullition: 724.6±60.0 °C at 760 mmHg
- Point d'éclair: 392.0±32.9 °C
- Le PSA: 39.61000
- Le LogP: 10.29710
- Sensibilité: air sensitive
(1S,2S)-2-((4S)-3H-Dinaphtho2,1-c:1',2'-e-phosphepin-4(5H)-yl)-1,2-diphenylethanamine Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S,2S)-2-((4S)-3H-Dinaphtho2,1-c:1',2'-e-phosphepin-4(5H)-yl)-1,2-diphenylethanamine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB268497-100 mg |
(1S,2S)-2-[(4R,11bS)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%; . |
1092064-02-2 | 97% | 100mg |
€119.00 | 2023-04-26 | |
Chemenu | CM121977-1g |
(1S,2S)-2-((4R)-3,5-dihydro-4H-dinaphtho[2,1-c1',2'-e]phosphepin-4-yl)-1,2-diphenylethan-1-amine |
1092064-02-2 | 95% | 1g |
$356 | 2023-11-25 | |
TRC | S069330-100mg |
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]-phosphepin-4(5H)-yl)-1,2-diphenylethanamine |
1092064-02-2 | 100mg |
$ 420.00 | 2022-06-03 | ||
TRC | S069330-50mg |
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]-phosphepin-4(5H)-yl)-1,2-diphenylethanamine |
1092064-02-2 | 50mg |
$ 255.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7136-100mg |
(1S,2S)-2-[(4R,11bS)-3H-Dinaph |
1092064-02-2 | min.97% | 100mg |
1467.0CNY | 2021-08-03 | |
Alichem | A019109259-1g |
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine |
1092064-02-2 | 95% | 1g |
$787.92 | 2023-09-04 | |
Alichem | A019109259-5g |
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine |
1092064-02-2 | 95% | 5g |
$2436.12 | 2023-09-04 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601506-1g |
(1S,2S)-2-((4S)-3H-Dinaphtho2,1-c:1',2'-e-phosphepin-4(5H)-yl)-1,2-diphenylethanamine |
1092064-02-2 | 97% | 1g |
¥4200.0 | 2024-07-19 | |
abcr | AB268497-500mg |
(1S,2S)-2-[(4R,11bS)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%; . |
1092064-02-2 | 97% | 500mg |
€475.00 | 2025-02-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7136-500mg |
(1S,2S)-2-[(4R,11bS)-3H-Dinaph |
1092064-02-2 | min.97% | 500mg |
5899.0CNY | 2021-08-03 |
(1S,2S)-2-((4S)-3H-Dinaphtho2,1-c:1',2'-e-phosphepin-4(5H)-yl)-1,2-diphenylethanamine Littérature connexe
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
1092064-02-2 ((1S,2S)-2-((4S)-3H-Dinaphtho2,1-c:1',2'-e-phosphepin-4(5H)-yl)-1,2-diphenylethanamine) Produits connexes
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1092064-02-2)(1S,2S)-2-((4S)-3H-Dinaphtho2,1-c:1',2'-e-phosphepin-4(5H)-yl)-1,2-diphenylethanamine

Pureté:99%
Quantité:1g
Prix ($):488.0